molecular formula C16H13N3O2S2 B12179469 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Cat. No.: B12179469
M. Wt: 343.4 g/mol
InChI Key: JIMIYBKUULMBKZ-UHFFFAOYSA-N
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Description

4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of both thiophene and thiazole rings in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the thiophene and thiazole intermediates. One common method involves the condensation of 2-thiophenecarboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acylated with 4-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters. The goal is to achieve consistent product quality while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.

    Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer, inflammation, and microbial infections.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, reducing inflammation or cancer cell proliferation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can be compared with other compounds that contain thiophene and thiazole rings. Similar compounds include:

    Tipepidine: A thiophene-containing drug used as a cough suppressant.

    Tioconazole: An antifungal agent with a thiazole ring.

    Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma, containing a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

4-[[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C16H13N3O2S2/c17-15(21)10-3-5-11(6-4-10)18-14(20)8-12-9-23-16(19-12)13-2-1-7-22-13/h1-7,9H,8H2,(H2,17,21)(H,18,20)

InChI Key

JIMIYBKUULMBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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